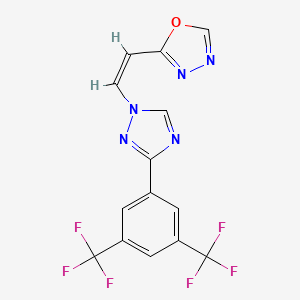

(Z)-2-(2-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)vinyl)-1,3,4-oxadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

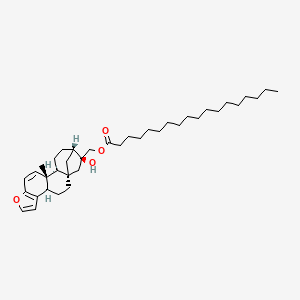

The compound contains several functional groups including a 1,2,4-triazole ring, a vinyl group, and a 1,3,4-oxadiazole ring. The presence of the 3,5-bis(trifluoromethyl)phenyl group suggests that the compound may have interesting electronic properties .

Synthesis Analysis

While specific synthesis methods for this compound were not found, compounds with similar structures are often synthesized through condensation reactions or cycloaddition reactions .Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the conjugated system. The electron-withdrawing trifluoromethyl groups could potentially influence the electronic properties of the molecule .Chemical Reactions Analysis

The reactivity of this compound could be influenced by the presence of the electron-withdrawing trifluoromethyl groups and the electron-donating nitrogen atoms in the triazole and oxadiazole rings .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the trifluoromethyl groups could potentially increase its lipophilicity, which could influence its solubility and stability .科学的研究の応用

CRM1 Inhibitor

KPT-251 is known as a CRM1 Inhibitor . CRM1 (Chromosome Region Maintenance 1 Protein) is a protein that plays a crucial role in the nuclear export of proteins and RNAs. By inhibiting CRM1, KPT-251 can affect various cellular processes, potentially leading to therapeutic effects .

Antileukemic Activity

KPT-251 has demonstrated antileukemic activity against primary human CD19+ CLL (Chronic Lymphocytic Leukemia). It induces apoptosis even in the presence of stroma cells or other known CLL survival stimuli, while exhibiting little cytotoxicity toward CD56+ NK cells from healthy donors .

Prostate Cancer Treatment

KPT-251 has been tested in preclinical models for its effects on prostate cancer (PCa) metastatic potential . The results suggest that it could be a promising therapeutic agent for treating prostate cancer .

Neuroblastoma Treatment

Research has shown that KPT-251 and other XPO1 inhibitors have potential as a treatment for neuroblastoma , a common extracranial solid tumor in children . Inhibition of XPO1 suppressed neuroblastoma cell proliferation and induced cell apoptosis by nuclear accumulation of FOXO1 and RB1 due to the inhibition of the PI3K/AKT pathway .

Cell Cycle Arrest

KPT-251 can induce G0/G1 phase cell cycle arrest by activation of P53 function . This means it can halt the cell cycle in the G0/G1 phase, preventing the cell from entering the S phase where DNA replication occurs, thereby inhibiting cell proliferation .

Oral Bioavailability

KPT-251 is orally available in mice, which makes it a convenient option for in vivo studies . This property could potentially make it a more patient-friendly option for treatment, as it could be administered orally rather than intravenously .

作用機序

将来の方向性

特性

IUPAC Name |

2-[(Z)-2-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]ethenyl]-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7F6N5O/c15-13(16,17)9-3-8(4-10(5-9)14(18,19)20)12-21-6-25(24-12)2-1-11-23-22-7-26-11/h1-7H/b2-1- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDFXTRYMMZGKIC-UPHRSURJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)C=CC3=NN=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)/C=C\C3=NN=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7F6N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-(2-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)vinyl)-1,3,4-oxadiazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl)(1H-1,2,4-triazol-1-yl)methanone](/img/structure/B608287.png)

![N,N'-[2-(2-Oxopropyl)naphthalene-1,4-Diyl]bis(4-Ethoxybenzenesulfonamide)](/img/structure/B608290.png)

![N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-4-oxo-1-propan-2-ylquinoline-3-carboxamide](/img/structure/B608294.png)

![10-Bromo-7,10a,12,12-tetramethyl-5-methylidenedodecahydro-6H-2,5a-methanonaphtho[2,3-b]oxepin-7-ol](/img/structure/B608297.png)

![N-(4-cyanophenyl)-N-methyl-3-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazine-6-carboxamide](/img/structure/B608302.png)

![3-chloro-4-({(2R)-4-[4-fluoro-2-(trifluoromethyl)phenyl]-2-methylpiperazin-1-yl}sulfonyl)benzamide](/img/structure/B608307.png)